6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
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Description
The compound 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is a derivative of imidazo[1,2-b]pyridazine, which is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential pharmaceutical applications. These compounds are known for their central nervous system activities and have been explored for various biological activities, including their potential as antidiabetic, antioxidant, and as ligands for amyloid plaques in Alzheimer's disease research .
Synthesis Analysis
The synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine derivatives involves various chemical reactions, starting from basic heterocyclic precursors. For instance, derivatives have been synthesized by reacting 3-amino-6-chloropyridazine with appropriate α-halo carbonyl compounds at elevated temperatures . Another method includes treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to achieve the desired compound .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and XRD. For example, one of the synthesized compounds crystallized in the monoclinic crystal system with the space group P21/c, and its structure was confirmed by XRD technique . Density functional theory (DFT) calculations have also been performed to compare theoretical and experimental values, providing insights into the electronic properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine derivatives can be inferred from studies involving their interaction with biological targets. For instance, some derivatives have been evaluated for their ability to displace [3H]diazepam from rat brain membrane, indicating their potential CNS activity . Additionally, the interaction of these compounds with β-glucuronidase enzyme has been confirmed by docking studies, suggesting their potential in enzyme inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are closely related to their structure and substituents. The HOMO-LUMO energy gap and global reactivity descriptors have been determined to understand their chemical reactivity . Furthermore, intermolecular interactions such as C-H...N hydrogen bonds and C-Cl...cg interactions have been observed, which contribute to the stability and reactivity of these compounds . The compounds' solubility, melting points, and other physical properties are typically characterized as part of their synthesis and are important for their potential pharmaceutical applications.
Scientific Research Applications
Synthesis and Biological Screening
The compound 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine and its derivatives have been synthesized and studied for various biological activities. For instance, derivatives of imidazo[1,2-b]pyridazine have been synthesized and assayed for their biological activity against Gram-positive, Gram-negative bacteria, and fungi. Some of these derivatives have shown moderate activity at specific concentrations (Bhuva, Bhadani, Purohit, & Purohit, 2015).
Synthesis Techniques and Industry Applications
Advanced synthesis techniques have been developed for imidazo[1,2-b]pyridazine, which is a crucial component of certain cephalosporins. These techniques include hydrazinolysis, halogenation, ammonolysis, cyclization, and dehalogenation, providing practical and high-yield approaches suitable for industrial applications (Xue-xi, 2012).
Antimicrobial and Antimalarial Activities
Several sulfonamide and amide derivatives containing the imidazo[1,2-b]pyridazine moiety have been synthesized and screened for in vitro antimicrobial activity against various bacterial strains, as well as for antifungal and antimalarial activities. These studies reveal the potential of these derivatives in developing new antimicrobial and antimalarial agents (Bhatt, Kant, & Singh, 2016).
Corrosion Inhibition
Imidazo[1,2-b]pyridazine derivatives have been evaluated for their performance as corrosion inhibitors, particularly in protecting mild steel in acidic environments. These studies involve various methods such as weight loss measurements, electrochemical techniques, and computational approaches, highlighting the potential of these derivatives in industrial applications related to corrosion protection (Saady et al., 2021).
Binding to Amyloid Plaques
Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their binding affinities to amyloid plaques in vitro. This research is significant for developing diagnostic tools or treatments for diseases characterized by amyloid plaque formation, such as Alzheimer's disease (Zeng, Alagille, Tamagnan, Ciliax, Levey, & Goodman, 2010).
properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-17-12(15-10)6-5-11(14)16-17/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSPSPQAXIZJPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)C=CC(=N3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577951 |
Source
|
Record name | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |
CAS RN |
1844-56-0 |
Source
|
Record name | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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